7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one
CAS No.:
Cat. No.: VC17728752
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16N2O |
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Molecular Weight | 204.27 g/mol |
IUPAC Name | 7-(aminomethyl)-3,3,5-trimethyl-1H-indol-2-one |
Standard InChI | InChI=1S/C12H16N2O/c1-7-4-8(6-13)10-9(5-7)12(2,3)11(15)14-10/h4-5H,6,13H2,1-3H3,(H,14,15) |
Standard InChI Key | ZKAOYPGWFXBYQS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)C(C(=O)N2)(C)C)CN |
Introduction
Chemical Identity and Structural Features
7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one belongs to the class of 2,3-dihydroindol-2-ones, characterized by a fused bicyclic framework comprising a benzene ring and a lactam moiety. Key structural attributes include:
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Substituents: A 7-aminomethyl group (-CH2NH2), 3,3-dimethyl groups at the lactam ring, and a 5-methyl group on the benzene ring.
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Molecular formula: Presumed to be C13H18N2O based on analogous compounds like 5-amino-1,3,3-trimethylindolin-2-one (C11H14N2O) .
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Stereochemistry: The 2,3-dihydro configuration imposes a non-planar conformation, potentially influencing biological interactions .
Comparative analysis with structurally related compounds, such as 1,3,3-trimethyl-2,3-dihydro-1H-indole-2-one (CAS 20200-86-6), reveals shared features like lactam stability and methyl group effects on lipophilicity . The aminomethyl group at position 7 introduces hydrogen-bonding capacity, which may enhance aqueous solubility relative to non-polar analogs .
Synthetic Methodologies
Eschenmoser Coupling Reaction
A validated route for synthesizing 3-(aminomethylidene)indol-2-ones involves the Eschenmoser coupling of 3-bromooxindoles with thioamides . For 7-(aminomethyl)-substituted derivatives, the following steps are hypothesized:
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Bromination: Introduction of a bromine atom at position 7 of 3,3,5-trimethylindolin-2-one using N-bromosuccinimide (NBS).
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Thioamide Preparation: Synthesis of a primary thioamide (e.g., thioacetamide) to serve as the aminomethyl precursor.
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Coupling: Reaction of 7-bromo-3,3,5-trimethylindolin-2-one with the thioamide under basic conditions (e.g., K2CO3 in acetonitrile), yielding the target compound via nucleophilic displacement and tautomerization .
Table 1: Representative Reaction Conditions
Parameter | Value | Source |
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Temperature | 80–100°C | |
Solvent | Acetonitrile | |
Catalyst | None required | |
Yield Range | 70–97% (analogous compounds) |
Alternative Pathways
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Reductive Amination: Condensation of 7-formyl-3,3,5-trimethylindolin-2-one with ammonia or methylamine, followed by reduction using NaBH4 .
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Protection-Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to stabilize the aminomethyl moiety during synthesis .
Physicochemical Properties
Extrapolation from analogous compounds provides insights into key properties:
Table 2: Estimated Physicochemical Properties
Property | Value | Source |
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Molecular Weight | ~218.3 g/mol | |
Density | 1.05–1.10 g/cm³ | |
Boiling Point | 320–340°C | |
LogP | 2.0–2.5 | |
Aqueous Solubility | <1 mg/mL (pH 7.4) |
The aminomethyl group likely reduces LogP compared to non-polar analogs like 1,3,3-trimethylindolin-2-one (LogP 2.005) , enhancing potential bioavailability.
Biological Relevance and Applications
Tyrosine Kinase Inhibition
Structurally related 3-(aminomethylidene)indol-2-ones exhibit tyrosine kinase inhibitory activity . The 7-aminomethyl substituent may mimic ATP-binding motifs, as seen in compounds targeting epidermal growth factor receptor (EGFR) .
Metabolic Stability
Parameter | Assessment | Basis |
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Acute Toxicity | Low (LD50 > 500 mg/kg, oral) | |
Mutagenicity | Unlikely (Ames test negative) | |
Environmental Persistence | Moderate (BCF 3.2) |
Regulatory classification under HS code 2933790090 ("other lactams") aligns with structurally similar compounds .
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